PROTAC AR Degrader-5

Androgen Receptor Degradation PROTAC Potency Cellular Pharmacology

PROTAC AR Degrader-5 (A46) delivers defined intermediate potency (IC₅₀ 49 nM) with validated topical in vivo efficacy (19–52% plaque inhibition in hamsters). Multi-vendor availability (≥98% purity) ensures supply chain continuity. Fully disclosed cereblon ligand enables component-level controls. Ideal for reproducible AR pharmacology in sebaceous gland and hair follicle research. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C52H54F4N8O7S2
Molecular Weight 1043.2 g/mol
Cat. No. B12385898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC AR Degrader-5
Molecular FormulaC52H54F4N8O7S2
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O
InChIInChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1
InChIKeyHEIBMKWAJBMSPY-VTYXGMTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC AR Degrader-5: Androgen Receptor Degrader with Validated In Vivo Pharmacology


PROTAC AR Degrader-5 (also designated compound A46, CAS 2703021-51-4) is a proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome system (UPS)-mediated degradation of the androgen receptor (AR) . The molecule is a heterobifunctional degrader that incorporates a warhead ligand for AR, an optimized linker, and an E3 ubiquitin ligase-recruiting moiety . Unlike small-molecule AR antagonists that merely occupy the ligand-binding domain to inhibit receptor function, PROTAC AR Degrader-5 drives the catalytic elimination of AR protein . The compound has been characterized in both cellular and in vivo models for AR degradation, as well as in specialized pharmacodynamic models of sebaceous plaque inhibition and hair follicle cycling .

PROTAC AR Degrader-5: Substitution Risks in AR-Targeted Degrader Studies


Interchanging PROTAC AR degraders without empirical justification introduces significant risk to experimental reproducibility and data interpretation [1]. The ternary complex formation required for degradation efficiency is exquisitely sensitive to even subtle variations in linker length, composition, and E3 ligase recruitment geometry [2]. Consequently, compounds within the same nominal class (AR-targeting PROTACs) exhibit substantial divergence in degradation potency (DC50), maximal degradation depth (Dmax), and in vivo pharmacological profile [3]. Direct substitution of PROTAC AR Degrader-5 with other AR degraders without cross-validation can lead to false-negative results in mechanistic studies, misinterpretation of structure-activity relationships, or failure to reproduce published in vivo dermatological efficacy findings .

PROTAC AR Degrader-5: Quantitative Differentiation Evidence for Procurement Decisions


PROTAC AR Degrader-5 Cellular AR Degradation Potency (IC50) vs. Other AR PROTACs

PROTAC AR Degrader-5 demonstrates an IC50 of 49 nM for AR degradation in cellular assays . While this potency falls within the mid-nanomolar range for AR-targeting PROTACs, it is significantly less potent than the clinical-stage comparator bavdegalutamide (ARV-110), which exhibits low nanomolar degradation potency for both wild-type and clinically relevant AR mutants [1]. It is also substantially less potent than the tool compound ARCC-4, which achieves a DC50 of 5 nM for AR degradation [2]. Conversely, PROTAC AR Degrader-5 is more potent than several AR PROTACs with constrained linkers, such as compound 22 (DC50 = 16.2 nM) [3].

Androgen Receptor Degradation PROTAC Potency Cellular Pharmacology

PROTAC AR Degrader-5 In Vivo Sebaceous Plaque Inhibition Dose-Response

In a golden hamster model of sebaceous plaque formation, topical application of PROTAC AR Degrader-5 for 21 days produced a dose-dependent inhibition of plaque size . The inhibition rates were 19.24% (100 µg), 35.20% (200 µg), 49.54% (400 µg), and 51.61% (800 µg) relative to vehicle control . This quantitative dose-response relationship is not documented for other AR PROTAC degraders such as ARV-110, ARCC-4, or ARD-2128, which have been primarily characterized in oncology models [1].

Dermatology Sebaceous Gland In Vivo Pharmacology

PROTAC AR Degrader-5 Hair Follicle Regeneration Efficacy in Mice

PROTAC AR Degrader-5 induced hair regrowth in C57BL/6N mice when applied topically at concentrations of 5, 10, and 30 mg/mL twice daily for 17 days, in the presence of dihydrotestosterone (DHT) challenge . This phenotype is consistent with AR signaling modulation in hair follicle cycling . In contrast, other AR PROTAC degraders such as ARV-110 and ARD-2128 have not been reported to exhibit hair follicle regeneration activity in published preclinical studies, as their development has focused on prostate cancer xenograft models [1].

Hair Regeneration Androgenetic Alopecia Topical Pharmacology

PROTAC AR Degrader-5 Structural Composition and E3 Ligase Recruitment

PROTAC AR Degrader-5 is a heterobifunctional molecule comprising a distinct AR-targeting warhead (HY-169967), a flexible linker (HY-169966), and a specific E3 ligase ligand (HY-125845) . This modular architecture contrasts with the VHL-recruiting design of ARCC-4 [1] and the cereblon (CRBN)-recruiting design of ARV-110 [2] and ARD-2128 [3]. The specific E3 ligase ligand employed in PROTAC AR Degrader-5 may confer a different degradation selectivity profile or ternary complex geometry compared to CRBN- or VHL-based degraders .

PROTAC Design E3 Ligase Linker Chemistry

PROTAC AR Degrader-5: Validated Research and Preclinical Application Scenarios


Dermatological Pharmacology: Sebaceous Gland Function and Acne Pathogenesis Models

PROTAC AR Degrader-5 is uniquely suited for in vivo studies of androgen-dependent sebaceous gland biology. The compound has been empirically validated in a golden hamster model of sebaceous plaque formation, demonstrating dose-dependent inhibition of plaque size ranging from 19.24% (100 µg) to 51.61% (800 µg) over 21 days . This dataset provides a quantitative framework for designing experiments to investigate AR signaling in sebocyte proliferation, lipid production, and inflammatory acne pathogenesis. The topical administration route also facilitates local pharmacology studies with reduced systemic exposure concerns .

Hair Follicle Biology: Androgenetic Alopecia and Hair Cycle Regulation Research

PROTAC AR Degrader-5 is the only commercially available AR PROTAC with documented in vivo hair follicle regeneration activity . In C57BL/6N mice, topical application at 5-30 mg/mL for 17 days induced hair regrowth in the presence of DHT challenge . This model is widely used to study androgenetic alopecia (male pattern baldness) and the role of AR signaling in hair follicle cycling. The compound enables mechanistic studies of AR degradation as a therapeutic strategy for hair loss disorders, a research area not addressed by oncology-focused AR PROTACs .

Orthogonal AR Degrader Tool for Resistance Mechanism Studies

PROTAC AR Degrader-5 employs a distinct E3 ligase ligand (HY-125845) compared to the CRBN-recruiting clinical candidates ARV-110 and ARD-2128, and the VHL-recruiting tool compound ARCC-4 . This structural divergence makes PROTAC AR Degrader-5 a valuable orthogonal tool for probing E3 ligase-dependent degradation mechanisms and investigating resistance pathways that may arise from downregulation or mutation of specific E3 ligase components . Its mid-nanomolar potency (IC50 = 49 nM) also allows for studies where sub-maximal AR degradation is desired to model partial target engagement or to evaluate combination strategies with AR antagonists .

Prostate Cancer Cell Line Screening and Degradation Selectivity Profiling

While PROTAC AR Degrader-5 has not been extensively characterized in prostate cancer models relative to clinical-stage comparators, its distinct E3 ligase recruitment mechanism and moderate degradation potency (IC50 = 49 nM) make it suitable for comparative screening panels alongside ARV-110 and ARCC-4 . Such parallel testing can reveal differential degradation efficiency across AR mutant variants or cell lines with varying E3 ligase expression profiles, providing insights into context-dependent degrader pharmacology that may inform target product profile optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC AR Degrader-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.